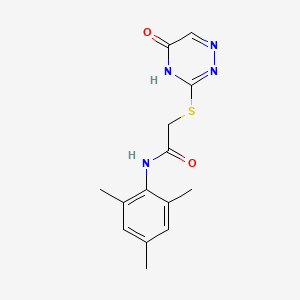

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core modified with a 5-oxo-4,5-dihydro moiety. The structure includes a mesityl group (2,4,6-trimethylphenyl) attached to the acetamide nitrogen and a sulfur atom bridging the acetamide and triazinone rings.

Properties

IUPAC Name |

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-8-4-9(2)13(10(3)5-8)16-12(20)7-21-14-17-11(19)6-15-18-14/h4-6H,7H2,1-3H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEATSUKTPILSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C15H18N4O2S

- IUPAC Name : this compound

The structure includes a mesityl group and a thioacetamide moiety linked to a triazine derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of mesityl acetamide with a suitable thioketone or thioamide under specific conditions to promote the formation of the triazine structure. The process can be optimized through various reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research has demonstrated that compounds similar to N-mesityl derivatives exhibit notable anticancer properties. For instance:

- Cell Line Studies : The compound was evaluated against various human cancer cell lines. Results indicated significant cytotoxicity with GI50 values in the low micromolar range (0.25–5.01 μM for ovarian cancer), suggesting potent activity against different cancer types .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

N-mesityl derivatives have also shown promising antimicrobial properties:

- Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than 100 µg/mL .

- Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Anticancer Evaluation

In a study published in the European Journal of Medicinal Chemistry, several N-mesityl derivatives were synthesized and tested for their anticancer activity using the National Cancer Institute's 60-cell line panel. Among these, N-mesityl derivatives showed selective activity against colon cancer cells with promising results indicating potential for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of N-mesityl derivatives against pathogenic bacteria. The results demonstrated that these compounds could serve as lead candidates for developing new antibiotics due to their effectiveness at low concentrations .

Summary of Research Findings

| Property | Result |

|---|---|

| Anticancer GI50 | 0.25–5.01 μM (ovarian cancer) |

| MIC against E. coli | < 100 µg/mL |

| Mechanism | Induction of apoptosis; membrane disruption |

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Moieties

The target compound’s 1,2,4-triazin-3-yl core distinguishes it from triazole-based analogs (e.g., compounds 5a, 5c, and 5d in ), which feature a 1,2,4-triazol-1-yl ring . In contrast, phosphonate-containing triazinones (e.g., 81a-f in ) share the same core but incorporate phosphonic acid groups, altering electronic properties and solubility .

Substituent Variations and Functional Groups

- Target Compound : The mesityl group introduces steric bulk and lipophilicity, while the thioacetamide linker (‑S‑CH₂‑CO‑NH‑) offers flexibility and sulfur-mediated redox activity.

- Compound 81f (): Contains a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl substituent and a phosphonic acid group, enhancing hydrophilicity and metal-chelating capacity .

Physicochemical Properties

The mesityl group in the target compound likely increases melting points compared to 5a–5d due to enhanced symmetry and packing efficiency. However, the absence of polar groups (e.g., phosphonic acid in 81f ) may reduce aqueous solubility .

Research Findings and Implications

- Triazinone vs.

- Role of Substituents : Phosphonic acid groups (81f ) enhance antioxidant activity, while fluorinated aryl groups (5a–5d ) improve membrane permeability . The mesityl group’s impact remains speculative but could optimize pharmacokinetics in hydrophobic environments.

- Synthetic Feasibility: Yields for triazolone derivatives (5a–5d) range from 64–67%, suggesting that analogous triazinone syntheses may require optimized conditions to achieve comparable efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.